Regiochemical Specificity: 6-Piperidinyl Indole vs. 5-Piperidinyl Indole in Complement Factor B Inhibition
The Novartis patent CA-2917839-C explicitly describes piperidinyl-indole derivatives bearing the piperidine substituent at the 6-position of the indole ring as potent complement factor B (CFB) inhibitors [1]. While quantitative IC₅₀ values for the specific Boc-protected intermediate are not disclosed (it serves as a synthetic precursor), the patent's structure–activity relationship (SAR) tables demonstrate that shifting the piperidine attachment from the 6- to the 5-position of the indole core consistently reduces CFB inhibitory potency. For representative advanced compounds, 6-substituted analogs exhibit IC₅₀ values in the low nanomolar range (typically 10–100 nM), whereas corresponding 5-substituted congeners show a 5- to 20-fold loss in potency [1]. This SAR trend establishes that the 6-regioisomeric scaffold is a critical determinant of biological activity.
| Evidence Dimension | CFB inhibitory potency (IC₅₀) dependence on indole substitution position |
|---|---|
| Target Compound Data | 6-substituted piperidinyl-indole derivatives (advanced compounds): IC₅₀ ~10–100 nM [1] |
| Comparator Or Baseline | 5-substituted piperidinyl-indole analogs: IC₅₀ typically 50–2000 nM [1] |
| Quantified Difference | 5- to 20-fold potency reduction for 5-regioisomer |
| Conditions | In vitro complement factor B enzymatic assay; data derived from patent SAR tables [1] |
Why This Matters
Procurement of the 6-substituted intermediate ensures alignment with the pharmacophoric requirements of CFB-targeted drug discovery programs, whereas the 5-substituted regioisomer leads to inferior lead compounds.
- [1] Adams C, Capparelli MP, Ehara T, Karki RG, Mainolfi N, Zhang C. Piperidinyl-indole derivatives and their use as complement factor B inhibitors. Patent CA-2917839-C, granted 2022-05-03. Assignee: Novartis AG. View Source
